molecular formula C25H32F2O B12087324 1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-(trans-4-pentylcyclohexyl)- CAS No. 123560-47-4

1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-(trans-4-pentylcyclohexyl)-

Cat. No.: B12087324
CAS No.: 123560-47-4
M. Wt: 386.5 g/mol
InChI Key: DYYPQDVYNJNXDM-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- is a complex organic compound with the molecular formula C23H28F2O. This compound is known for its unique structural properties, which include a biphenyl core substituted with ethoxy, difluoro, and trans-4-pentylcyclohexyl groups. These substitutions impart specific chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Biphenyl Core: This step involves the coupling of two benzene rings, often through a Suzuki or Ullmann coupling reaction.

    Introduction of Ethoxy and Difluoro Groups: The ethoxy and difluoro groups are introduced through electrophilic aromatic substitution reactions. Common reagents include ethyl iodide for the ethoxy group and fluorinating agents like Selectfluor for the difluoro groups.

    Attachment of the trans-4-Pentylcyclohexyl Group: This step involves the addition of the trans-4-pentylcyclohexyl group through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and alkylating agents like methyl iodide (CH3I) for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce partially or fully reduced biphenyl derivatives.

Scientific Research Applications

1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of liquid crystals for display technologies and other advanced materials.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes, receptors, and cellular components, leading to its observed biological effects. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Similar in structure but with a propyl group instead of a pentyl group.

    4-Ethoxy-2,3-difluoro-4’-(trans-4-ethylcyclohexyl)biphenyl: Similar in structure but with an ethyl group instead of a pentyl group.

    4-Ethoxy-2,3-difluoro-4’-(trans-4-methylcyclohexyl)biphenyl: Similar in structure but with a methyl group instead of a pentyl group.

Uniqueness

The uniqueness of 1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- lies in its specific combination of substituents, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific molecular interactions and stability, such as in liquid crystal displays and advanced materials.

Properties

CAS No.

123560-47-4

Molecular Formula

C25H32F2O

Molecular Weight

386.5 g/mol

IUPAC Name

1-ethoxy-2,3-difluoro-4-[4-(4-pentylcyclohexyl)phenyl]benzene

InChI

InChI=1S/C25H32F2O/c1-3-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-17-23(28-4-2)25(27)24(22)26/h12-19H,3-11H2,1-2H3

InChI Key

DYYPQDVYNJNXDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)OCC)F)F

Origin of Product

United States

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